8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
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Overview
Description
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the imidazo[1,2-a]pyridine ring, which imparts unique chemical properties. It is widely used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination and chlorination of imidazo[1,2-a]pyridine under controlled conditions. The reaction is usually carried out in the presence of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), respectively .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from commercially available imidazo[1,2-a]pyridine. The process includes halogenation reactions followed by purification steps to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride involves its interaction with molecular targets in biological systems. The bromine and chlorine substituents play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but lacks the bromine substituent.
8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but lacks the chlorine substituent.
Imidazo[1,2-a]pyridine-2-carboxylic acid: The parent compound without halogen substituents.
Uniqueness: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride is unique due to the presence of both bromine and chlorine substituents, which enhance its chemical reactivity and potential biological activities. This dual substitution pattern allows for more diverse chemical modifications and applications compared to its analogues .
Properties
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2.ClH/c9-5-1-4(10)2-12-3-6(8(13)14)11-7(5)12;/h1-3H,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTOLTYOMRVLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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